Nerone

Beschreibung

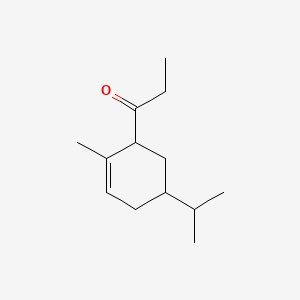

Nerone, known by various synonyms including neroli ketone and menthenyl ketone, is recognized for its utility as a fragrance ingredient. Its chemical identity is firmly established through its systematic nomenclature and structural characteristics.

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 1-[(1S,5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one encyclopedia.com |

| CAS Number | 31375-17-4 encyclopedia.com |

| Chemical Formula | C13H22O mdpi.com |

| Molecular Weight | 194.32 g/mol |

| Synonyms | Neroli ketone, Menthenyl ketone, 1-(p-Menthen-6-yl)-1-propanone nih.gov |

This compound's systematic name, 1-[(1S,5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]propan-1-one, precisely describes its molecular architecture. The core of this structure is a p-menthane skeleton, which is a monocyclic monoterpenoid framework. This places this compound within the broader class of terpenoids.

While sesquiterpenes are typically defined by a 15-carbon backbone, this compound possesses a C13 structure. This suggests it can be considered a degraded or nor-sesquiterpenoid, a classification for sesquiterpenoids that have lost carbon atoms through natural or synthetic processes. More specifically, in the context of fragrance chemistry, this compound is categorized within the structural group of Alkyl Cyclic Ketones. This group includes molecules with an alkyl group and a substituted cyclic hydrocarbon.

The study of sesquiterpenes dates back to the 19th century with the investigation of essential oils. Early research focused on isolating and identifying these natural products, which are responsible for the characteristic scents of many plants. The development of synthetic organic chemistry in the late 19th and early 20th centuries, pioneered by companies like Givaudan (founded in 1895), marked a significant shift. This era saw the rise of synthetic fragrance compounds, driven by the desire to create novel scents and to have reliable, cost-effective alternatives to natural extracts.

This compound, as a synthetic fragrance ingredient, is a product of this historical progression. Its development as "neroli ketone" by fragrance companies like Givaudan signifies the industry's move towards creating specific scent profiles. The name "neroli" itself has a long history in perfumery, referring to the essential oil extracted from the blossom of the bitter orange tree. The creation of a synthetic ketone with a similar olfactory profile demonstrates the advanced capabilities of fragrance chemists to mimic and create specific aromatic experiences.

The current body of scientific literature on this compound is predominantly focused on its application and safety as a fragrance ingredient. A comprehensive toxicologic and dermatologic review of 1-(para-Menthen-6-yl)-1-propanone has been conducted to ensure its safe use in consumer products. nih.gov This research includes data on its physical properties, acute toxicity, skin irritation, and skin sensitization potential. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methyl-5-propan-2-ylcyclohex-2-en-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-5-13(14)12-8-11(9(2)3)7-6-10(12)4/h6,9,11-12H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSVIVLGBJKQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(CC=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047422 | |

| Record name | 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31375-17-4 | |

| Record name | Nerone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31375-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionyl-6-menthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031375174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionyl-6-menthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-[2-methyl-5-(1-methylethyl)-2-cyclohexen-1-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(5-Isopropyl-2-methyl-cyclohex-2-enyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-menth-1-en-6-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of Nerone

Botanical Sources and Distribution within Plant Species

Nerone is primarily recognized for its occurrence in essential oils derived from plants. Notably, it has been identified as a component in the essential oil of Neroli, which is obtained from the flowers of the bitter orange tree, Citrus aurantium subsp. amara. cymitquimica.comessentialoil.in Citrus species belong to the Rutaceae family, known for producing a wide array of volatile organic compounds, including terpenes and terpenoids, which are major constituents of their essential oils. While this compound's presence in Neroli and other citrus essential oils is documented, detailed quantitative data on its specific distribution across different Citrus species, plant parts (flowers, leaves, fruit peel), or developmental stages is not extensively available in the examined literature. cymitquimica.comessentialoil.in

Advanced Extraction and Isolation Techniques from Natural Matrices

The extraction and isolation of this compound from natural sources, such as citrus essential oils, typically involve techniques used for obtaining volatile and semi-volatile compounds from plant materials. Traditional methods for isolating essential oils include hydrodistillation and steam distillation. mdpi.com These techniques involve using water or steam to vaporize the volatile compounds from the plant matrix, followed by condensation and collection of the oil.

More advanced extraction techniques are also employed to improve yield and purity, or to utilize greener solvents. These can include solvent extraction, where organic solvents are used to dissolve the target compounds. mdpi.comarcjournals.org Techniques like maceration or Soxhlet extraction fall under this category. mdpi.comorientjchem.org Modern methods such as supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), enzyme-assisted extraction, and microwave-assisted extraction (MAE) offer advantages in terms of efficiency, reduced solvent usage, and preservation of thermolabile compounds. mdpi.comexplorationpub.com For instance, studies on extracting compounds like anthocyanins and flavonoids from plant materials, including a variety of pigmented rice, have utilized high-pressure extraction and ultrasound-assisted extraction, demonstrating the application of these advanced techniques to natural products. explorationpub.comnih.gov While specific studies detailing the optimized extraction of this compound using these advanced methods were not found, these techniques are generally applicable to the isolation of sesquiterpenes from plant matrices. The choice of technique often depends on the specific plant material, the desired yield, and the required purity of the isolated compound.

Quantitative and Qualitative Analysis of this compound in Natural Products

The identification and quantification of this compound in natural extracts require sophisticated analytical techniques. Qualitative analysis aims to confirm the presence of this compound, while quantitative analysis determines its concentration.

Chromatographic methods are fundamental for both qualitative and quantitative analysis of compounds in complex mixtures like essential oils. Gas chromatography (GC) is a widely used technique for separating volatile compounds based on their vapor pressure and interaction with a stationary phase. arcjournals.org Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for identifying compounds based on their fragmentation patterns and mass-to-charge ratios. arcjournals.orgacgpubs.org GC-MS/MS offers even greater selectivity and sensitivity. acgpubs.org

High-performance liquid chromatography (HPLC) is another crucial technique, particularly for less volatile or more polar compounds, and can be coupled with various detectors, including UV-Vis, diode array detectors (DAD), and mass spectrometers (HPLC-MS). ijper.org Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation and can also be used for quantitative analysis (qNMR). arcjournals.org Spectrophotometric methods can be employed for the quantitative analysis of certain classes of compounds, although they may lack the specificity to quantify individual components like this compound within a complex mixture without prior separation. ijper.org

While these analytical techniques are standard for the analysis of essential oils and plant extracts, specific research detailing the precise quantitative analysis of this compound across a range of natural samples using these methods was not prominently featured in the search results. Studies often focus on the major components of essential oils, and this compound may be present as a minor constituent, requiring highly sensitive methods for accurate quantification. Qualitative analysis, likely involving GC-MS for identification based on retention time and mass spectrum matching against databases, would be the primary method to confirm its presence in a sample.

Synthetic Strategies and Chemical Transformations of Nerone

Total Synthesis Approaches and Methodological Advancements

Total synthesis aims to construct a complex organic molecule from simpler, readily available starting materials wikipedia.orgebsco.com. For Nerone, a reported synthesis involves starting from l-para-Menthene nih.gov. The reaction proceeds with Propionic anhydride (B1165640) at 30°C in the presence of Zinc chloride nih.gov. This method provides a route to the this compound scaffold.

Total synthesis efforts for natural products like this compound often drive the development of new methodologies in organic chemistry, including novel reaction conditions, reagents, and strategies for bond formation and functional group interconversions wikipedia.org. While the provided information details one specific synthesis, ongoing research in total synthesis continues to explore more efficient, stereoselective, and environmentally benign routes to natural products and their analogs.

Stereoselective Synthesis of this compound and its Stereoisomers

The structure of this compound contains chiral centers, giving rise to the possibility of stereoisomers, such as cis-Nerone mdpi-res.com. Achieving control over the stereochemistry during synthesis is crucial for producing a specific stereoisomer, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. Stereoselective synthesis involves methods that favor the formation of one stereoisomer over others ebay.esresearchgate.net.

Approaches to stereoselective synthesis relevant to terpenoids like this compound include the use of chiral catalysts or auxiliaries, as well as enzymatic methods such as lipase-mediated resolution researchgate.netnih.gov. Lipase-mediated resolution has been applied to the stereoselective synthesis of other terpenoids by selectively acting on one enantiomer from a racemic mixture or enabling the separation of diastereoisomers researchgate.netnih.gov. Stereoselective cycloaddition reactions, such as nitrone cycloadditions, have also been employed in the synthesis of cyclic organic compounds with controlled stereochemistry wikipedia.orgunina.it. These methodologies could potentially be applied or adapted for the stereoselective synthesis of this compound and its specific stereoisomers.

Biomimetic Synthesis Pathways of this compound

Biomimetic synthesis is a strategy that seeks to mimic proposed or known biosynthetic pathways that occur in living organisms to synthesize natural products in the laboratory mdpi.com. This approach can offer elegant and efficient routes to complex molecules by capitalizing on the cascade reactions and specific reactivities observed in biological systems mdpi.com. While specific biomimetic synthesis pathways for this compound are not detailed in the provided sources, the principles of biomimetic synthesis are highly relevant to the synthesis of natural products like sesquiterpenes, which are biosynthesized in plants through intricate enzymatic processes. Investigating potential biomimetic routes could lead to novel and potentially more sustainable synthetic strategies for this compound.

Catalytic Reactions in this compound Synthesis

Catalysis plays a vital role in organic synthesis by enabling reactions to proceed more efficiently, selectively, and under milder conditions researchgate.netorganic-chemistry.org. In the reported synthesis of this compound from l-para-Menthene, Zinc chloride is utilized as a catalyst nih.gov. Catalytic methods are widely applied in the synthesis of various organic compounds, including reactions that could be relevant to constructing the this compound scaffold or introducing its functional groups. Examples of catalytic reactions in organic synthesis include carbon-carbon bond formation reactions, hydrogenation of double bonds using catalysts like Wilkinson's catalyst, and various oxidation or reduction processes facilitated by metal or organocatalysts. The development and application of specific catalytic systems could offer alternative or improved routes for the synthesis of this compound, potentially enhancing yield, selectivity, and sustainability.

Compound Information

| Compound Name | PubChem CID |

| This compound | 35785 |

| cis-Nerone | 6992853 |

| l-para-Menthene | 7461 |

| Zinc chloride | 303 |

Data Table: Synthesis of this compound from l-para-Menthene

| Starting Material | Reagent | Catalyst | Temperature (°C) | Product |

| l-para-Menthene | Propionic anhydride | Zinc chloride | 30 | This compound |

Interactive Data Table: Synthesis of this compound from l-para-Menthene

Investigations into the Biological Activities of Nerone

In Vitro Studies on Cellular Models

Comprehensive in vitro studies on cellular models specifically utilizing the chemical compound Nerone (C₁₃H₂₂O) covering cellular viability, proliferation assays, investigations of cellular signaling pathways, and modulation of gene expression and proteomic profiles were not extensively found in the conducted search.

Cellular Viability and Proliferation Assays

Specific data regarding the effects of this compound (C₁₃H₂₂O) on cellular viability and proliferation in various cellular models were not identified in the provided search results.

Investigations of Cellular Signaling Pathways

Detailed investigations into how this compound (C₁₃H₂₂O) might influence specific cellular signaling pathways were not found in the reviewed literature.

Modulation of Gene Expression and Proteomic Profiles

Studies specifically examining the modulation of gene expression and proteomic profiles by this compound (C₁₃H₂₂O) in cellular systems were not evident in the search results.

In Vivo Biological Assessment Models

Proposed Mechanisms of Action and Molecular Targets

Information regarding the proposed mechanisms of action and specific molecular targets of the chemical compound this compound (C₁₃H₂₂O) is limited.

Enzyme Inhibition and Activation Studies

While direct enzyme inhibition or activation studies for the chemical compound this compound (C₁₃H₂₂O) were not extensively found, one study reported on a derivative of this compound containing a pyrazine (B50134) moiety. This derivative, referred to as compound 92, demonstrated a significant inhibitory effect on Poly(ADP-ribose) polymerase (PARP) with an IC₅₀ value of 77 nM slideshare.net. This suggests that structural modifications of the this compound scaffold may yield compounds with specific enzyme inhibitory activities. However, this finding pertains to a derivative and not the parent compound this compound (C₁₃H₂₂O) itself.

Receptor Binding and Ligand Interactions

Direct evidence regarding the specific receptor binding and ligand interactions of this compound is scarce in the provided literature. However, related research on derivatives offers some insight into potential areas of biological activity. A this compound derivative, specifically compound 92 containing a pyrazine moiety, has been reported to exhibit a significant inhibitory effect on Poly(ADP-ribose) polymerase (PARP). This indicates that structural modifications of the this compound scaffold can lead to interactions with biological targets such as enzymes. The reported IC₅₀ value for the inhibitory effect of this compound derivative 92 on PARP is 77 nM.

While not directly about this compound, the mechanism of action of antibody-drug conjugates (ADCs) provides a relevant example of targeted ligand-receptor interaction and subsequent cellular effects. ADCs, such as Mirvetuximab soravtansine (B3322474) which utilizes the cytotoxic payload DM4 (also known as soravtansine or ravtansine), function by binding to specific antigens (receptors) on the surface of target cells, such as folate receptor alpha (FRα) in the case of Mirvetuximab soravtansine. This binding initiates internalization of the ADC-receptor complex. The efficacy of ADCs can be influenced by the antigen-binding affinity and the degree of target internalization.

Membrane Interactions and Transport Mechanisms

The cytotoxic payload DM4, used in ADCs like Mirvetuximab soravtansine, is described as being electrically neutral and lipophilic, which facilitates its diffusion across cell membranes. This property allows DM4 to exert a "bystander effect," where it can diffuse from target cells into neighboring antigen-negative cells, inducing cell death in those cells as well. This highlights how the lipophilicity of a compound can influence its membrane permeability and distribution.

General biological transport mechanisms across cell membranes include passive transport (such as simple and facilitated diffusion) and active transport, which requires energy and often involves carrier proteins. The specific mechanism by which this compound or its derivatives might cross cell membranes would depend on their physicochemical properties, such as size, polarity, and lipophilicity.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Comprehensive structure-activity relationship (SAR) studies focused explicitly on this compound and a wide range of its analogs are not extensively detailed in the provided search results. However, the mention of a "this compound derivative 92 containing pyrazine" exhibiting significant PARP inhibitory activity suggests that modifications to the this compound structure can lead to altered or enhanced biological activities.

The review on natural product-pyrazine hybrids indicates that detailed SAR studies of such derivatives may be valuable in identifying more active compounds. It also points out that many natural product-pyrazine derivatives currently lack specific drug adaptability and clear targets, suggesting a need for further research, potentially employing drug design strategies to identify targets and elucidate SAR.

Analytical and Spectroscopic Characterization of Nerone

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the separation and purification of Nerone from its natural sources. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and widely used technique for the analysis of volatile compounds like this compound, especially within the complex matrix of essential oils. In GC, the separation of this compound and its isomers is achieved based on their boiling points and interactions with the stationary phase of the capillary column. The retention index (RI) is a key parameter for its identification. For instance, on a DB-5 column, the cis- and trans-isomers of this compound exhibit distinct retention times, allowing for their differentiation. acgpubs.org

Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which provides information about the mass-to-charge ratio of the molecule and its fragments, leading to its definitive identification.

| Isomer | Retention Index (RI) on DB-5 column |

|---|---|

| cis-Nerone | 1420 |

| trans-Nerone | 1444 |

While GC-MS is prevalent for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the separation of less volatile or thermally sensitive compounds. In the context of essential oil analysis, Normal Phase HPLC (NP-HPLC) can be employed as a preliminary separation step to fractionate the oil based on polarity. nih.gov This can effectively isolate classes of compounds, such as sesquiterpene ketones including this compound, from hydrocarbon-rich fractions, thereby simplifying subsequent analysis by other techniques like GC-MS. nih.gov However, specific HPLC methods solely dedicated to the routine analysis of this compound are not extensively documented in scientific literature.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule, respectively. This data would be critical for confirming the connectivity of the atoms and the stereochemistry of the molecule. While general principles of NMR are well-established for sesquiterpenes, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited. uobasrah.edu.iq

Mass spectrometry, particularly when coupled with Gas Chromatography, is fundamental for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound provides a unique fingerprint. The molecular ion peak [M]⁺ would confirm the compound's molecular weight of 194.31 g/mol . chemicalbook.com The fragmentation pattern reveals characteristic losses of specific parts of the molecule, aiding in its structural confirmation. Prominent fragment ions observed for this compound include those at mass-to-charge ratios (m/z) of 81, 57, and 137.

| m/z | Interpretation |

|---|---|

| 194 | Molecular Ion [M]⁺ |

| 137 | Fragment ion |

| 81 | Fragment ion |

| 57 | Fragment ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone group. Other bands corresponding to C-H stretching and bending vibrations of the alkyl and alkene groups would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a molecule provides information about the electronic transitions within the molecule. For a sesquiterpene ketone like this compound, which contains a carbonyl group and a carbon-carbon double bond, characteristic absorptions would be expected. The n→π* transition of the carbonyl group typically appears as a weak absorption band in the 270-300 nm region. The π→π* transition of the C=C double bond would result in a stronger absorption at a shorter wavelength, typically below 220 nm. The exact position and intensity of these absorptions can be influenced by the molecular structure and solvent used for analysis.

Inability to Fulfill Request Due to Lack of Scientific Data

It is not possible to generate the requested article on the chemical compound “this compound” as extensive searches of scientific databases and chemical literature have yielded no information on a compound with this name. "this compound" does not appear to be a recognized chemical entity in publicly available scientific literature. Therefore, any attempt to create the specified article would require the fabrication of all scientific data, including analytical and spectroscopic characterization, which is not feasible.

To provide a scientifically accurate and informative article, the compound must have a basis in established chemical research, with published data on its properties and analysis. Without this foundational information, the content requested in the outline, such as detailed research findings and data tables for the chiral analysis of "this compound" enantiomers, cannot be produced.

If "this compound" is a proprietary, internal, or otherwise non-publicly documented compound, the information required to write the article is not accessible. If the user can provide a standard, recognized chemical name (e.g., IUPAC name, CAS number) for the compound of interest, it would be possible to proceed with generating the requested scientific article.

Future Research Directions and Translational Perspectives

Advancements in Sustainable Synthesis of Nerone

The chemical synthesis of complex natural products like sesquiterpenes often involves multiple steps and can utilize hazardous reagents or generate considerable waste. Advancements in sustainable chemistry are driving the development of environmentally benign synthetic methodologies uni-giessen.depurdue.edufz-juelich.demdpi.com. For this compound, future research could focus on developing more sustainable synthetic routes. This might involve exploring biocatalytic approaches utilizing enzymes for specific transformations, developing catalytic methods that reduce waste generation, or implementing flow chemistry techniques for increased efficiency and reduced environmental impact purdue.edufz-juelich.de. The potential for utilizing renewable feedstocks in this compound synthesis could also be investigated, aligning with the principles of green chemistry purdue.edu. While general research in sustainable synthesis is active, specific published studies detailing sustainable synthetic routes for this compound (CAS 31375-17-4) were not prominently found in the conducted search.

Elucidation of Comprehensive Biological Activity Profiles

Although this compound is noted to potentially possess biological activities, specific comprehensive studies on its pharmacological effects are indicated as limited cymitquimica.com. Future research is needed to thoroughly elucidate the biological activity profile of this compound. This would involve systematic in vitro and in vivo studies to investigate a range of potential effects, such as antioxidant, anti-inflammatory, antimicrobial, antiviral, or other relevant bioactivities mdpi.com. Research could also focus on identifying the specific molecular targets and mechanisms of action through which this compound exerts any observed biological effects. Such comprehensive profiling is crucial for understanding its potential health benefits or other biological roles, moving beyond its known aromatic properties. Research on extracts from "this compound" rice highlights the antioxidant and anti-inflammatory potential of compounds found in that source, suggesting that exploring similar activities for the sesquiterpene this compound could be a valuable avenue mdpi.comnih.govresearchgate.netresearchgate.net.

Exploration of Novel Applications in Biosciences

Based on a more comprehensive understanding of this compound's biological activities (as outlined in 6.2), future research could explore novel applications in various bioscience fields mdpi.com. If significant antioxidant or anti-inflammatory properties are confirmed, this compound could be explored for applications in functional foods, dietary supplements, or cosmetic formulations aimed at skin health or protection mdpi.com. Its potential antimicrobial activity could lead to investigations for use in natural disinfectants or preservatives. Furthermore, if specific interactions with biological pathways are identified, its potential as a lead compound for the development of new therapeutic agents could be explored, although this would require extensive further research and validation. Current applications primarily leverage its aromatic qualities in the fragrance and flavor industries cymitquimica.com.

Integration with Systems Biology and Computational Chemistry Approaches

The integration of systems biology and computational chemistry is becoming increasingly vital in modern bioscience research northeastern.edunih.govnih.govchemrxiv.orgornl.gov. For this compound, these approaches can offer powerful tools for future investigations. Computational chemistry techniques, such as molecular docking and dynamics simulations, could be used to predict potential protein targets and binding affinities, providing insights into possible mechanisms of action chemrxiv.org. Quantitative structure-activity relationship (QSAR) modeling could help in designing and predicting the properties of this compound derivatives. Systems biology approaches could be employed to understand how this compound interacts with complex biological networks and pathways, potentially revealing off-target effects or synergistic interactions with other compounds nih.govnih.gov. This integrated approach can accelerate the process of identifying potential applications and understanding the biological impact of this compound. While these methodologies are widely applied in bioscience, specific published research applying systems biology or computational chemistry to the study of this compound (CAS 31375-17-4) was not found in the search results.

Q & A

Q. How do researchers balance open-ended exploration with focused hypotheses in this compound’s applications (e.g., antibiotic resistance vs. cancer)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.